
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, commonly known as Rolipram, is a selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). It is a potential drug candidate for the treatment of various diseases such as depression, asthma, and chronic obstructive pulmonary disease (COPD). Rolipram is synthesized through a complex process and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
Rolipram works by selectively inhibiting the enzyme phosphodiesterase-4 (1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-), which is responsible for the breakdown of cAMP. By inhibiting 1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, Rolipram increases the levels of cAMP in the body, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways have been shown to have a wide range of effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Rolipram has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP in the brain, leading to antidepressant effects. Rolipram has also been shown to inhibit the production of inflammatory cytokines in the lungs, making it a potential candidate for the treatment of asthma and COPD. Additionally, Rolipram has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rolipram has several advantages for use in lab experiments. It is a selective inhibitor of 1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, which allows for the specific modulation of cAMP signaling pathways. Rolipram has also been extensively studied, and its mechanism of action is well understood. However, Rolipram also has several limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Rolipram has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Rolipram. One potential direction is the development of novel Rolipram analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of Rolipram's potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanisms underlying Rolipram's effects on cellular processes.
Métodos De Síntesis
Rolipram is synthesized through a multi-step process that involves the condensation of 7-(2-phenoxyethyl)-3-methyl-1,6-dioxo-2,5,8-trioxa-7-azaspiro[4.4]nonane with 8-(hexahydro-1H-azepin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The resulting compound is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure Rolipram.
Aplicaciones Científicas De Investigación
Rolipram has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antidepressant effects by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. Rolipram has also been studied for its potential use in the treatment of asthma and COPD by inhibiting the production of inflammatory cytokines in the lungs. Additionally, Rolipram has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
Número CAS |
105522-56-3 |
|---|---|
Nombre del producto |
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)- |
Fórmula molecular |
C20H25N5O3 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
8-(azepan-1-yl)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H25N5O3/c1-23-17-16(18(26)22-20(23)27)25(13-14-28-15-9-5-4-6-10-15)19(21-17)24-11-7-2-3-8-12-24/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,22,26,27) |
Clave InChI |
ZIQGZKIBJUPBHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC4=CC=CC=C4 |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC4=CC=CC=C4 |
Otros números CAS |
105522-56-3 |
Pictogramas |
Irritant |
Sinónimos |
8-(Hexahydro-1H-azepin-1-yl)-3,7-dihydro-3-methyl-7-(2-phenoxyethyl)-1 H-purine-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




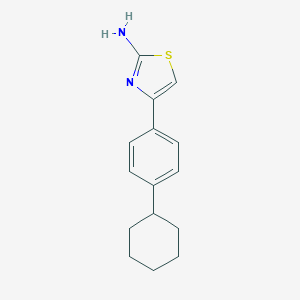
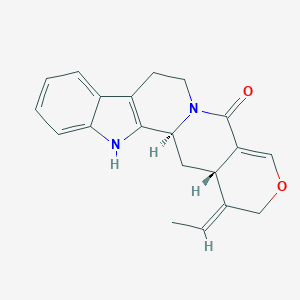
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)

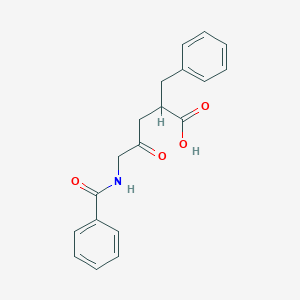
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)

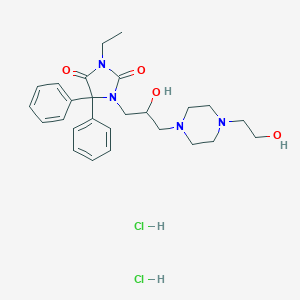
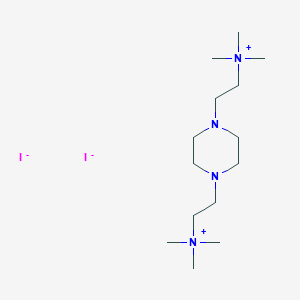
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)